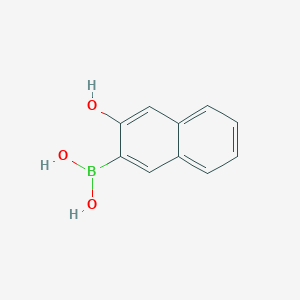

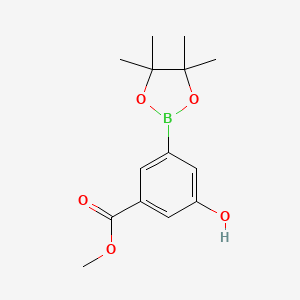

![molecular formula C12H14N6O B1393651 4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1281716-40-2](/img/structure/B1393651.png)

4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Overview

Description

The compound “4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of (1) gives, each time, two regioisomers, N3 and N4 .Physical And Chemical Properties Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .Scientific Research Applications

Protein Kinase Inhibition

The compound's imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template has been identified as a starting point for the development of inhibitors of various protein kinases. Specifically, it has been optimized for inhibitory activity against mitogen and stress-activated protein kinase-1 (MSK-1), exhibiting selectivity over other kinases (Bamford et al., 2005).

Anticancer Properties

The compound and its analogs have shown potential in cancer treatment. One study claims imidazo[4,5-c]pyridine analogs with Akt kinase antagonist activity, useful in cancer and arthritis therapy (Lippa, 2007). Another study reports the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective agents, although they displayed more notable cytoprotective properties in antiulcer applications (Starrett et al., 1989).

Synthesis of Heterocyclic Derivatives

There is a focus on synthesizing various N- and S-substituted 1,3,4-oxadiazole derivatives. These derivatives, including compounds like 5-pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione, have been produced for their potential chemical properties (El‐Sayed et al., 2008).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been evaluated for antimicrobial and antifungal activities. Studies have shown moderate to significant activity against various microbial strains, highlighting their potential in this area (Bayrak et al., 2009), (Göktaş et al., 2014).

Novel Synthesis Methods

New methods for the synthesis of imidazo[1,2-a]pyridin-2-one derivatives have been developed. These methods utilize microwave irradiation and are noted for their convenience and efficiency, opening up new avenues for chemical synthesis and exploration (Tu et al., 2007).

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[4,5-b]pyridines, have been reported to inhibit bacterial accc (biotin carboxylase), a key enzyme involved in fatty acid synthesis .

Mode of Action

It’s known that imidazo[4,5-b]pyridines can bind to their target proteins and inhibit their function . The binding of these compounds to their targets often results in the alteration of the protein’s function, leading to the inhibition of the biochemical pathways they are involved in .

Biochemical Pathways

Given that similar compounds target accc, it can be inferred that the fatty acid synthesis pathway could be affected . Inhibition of AccC would disrupt the production of malonyl-CoA, a critical intermediate in fatty acid synthesis, potentially leading to downstream effects such as impaired cell membrane synthesis in bacteria .

Pharmacokinetics

A computational approach (admetlab 20) was used to evaluate the drug likeness properties of similar compounds . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have shown promising antimicrobial activity, with low minimum inhibitory concentration (mic) values against various bacterial strains . This suggests that the compound could potentially inhibit bacterial growth or kill bacteria directly.

Future Directions

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described , indicating a promising future direction for this class of compounds.

properties

IUPAC Name |

4-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O/c1-7(2)6-18-11-8(4-3-5-14-11)15-12(18)9-10(13)17-19-16-9/h3-5,7H,6H2,1-2H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVJMSIZFHPMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC=N2)N=C1C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

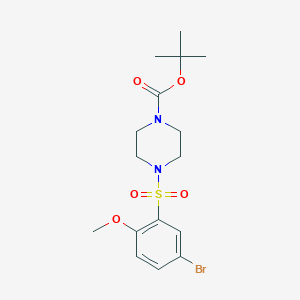

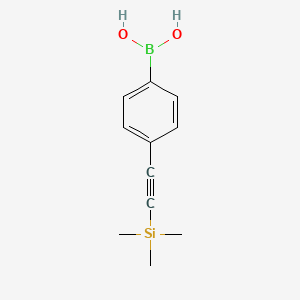

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)

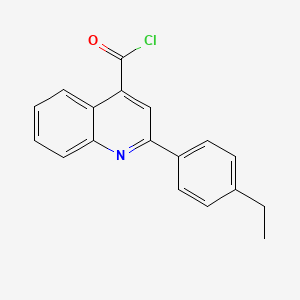

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

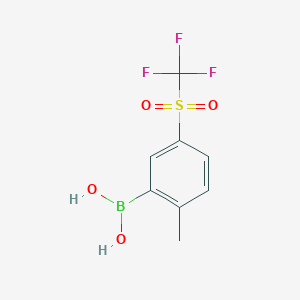

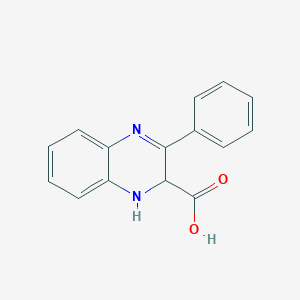

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)

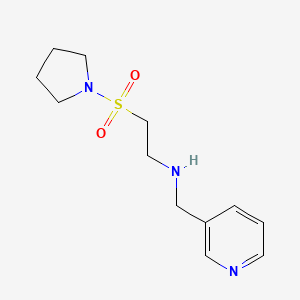

![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)